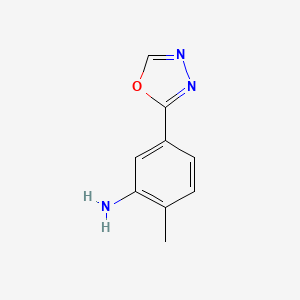
3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid” is a compound with the IUPAC name 3-(3-bromo-1H-pyrazol-1-yl)propanoic acid . It has a molecular weight of 219.04 .
Molecular Structure Analysis
The molecular structure of “3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid” can be represented by the InChI code1S/C6H7BrN2O2/c7-5-1-3-9(8-5)4-2-6(10)11/h1,3H,2,4H2,(H,10,11) . Physical And Chemical Properties Analysis
The compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as “3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity and elicited better inhibition effects against Plasmodium berghei .
Synthesis of New Drugs
The nitrogen-based hetero-aromatic ring structure of pyrazoles represents a remarkable scaffold for the synthesis and development of many new promising drugs . The unique structure of “3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid” can be utilized in the synthesis of new drugs with potential biological and pharmacological activities .
Antioxidant Activities
Pyrazolines and their derivatives, including “3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid”, have been reported to possess antioxidant activities . These compounds can help in neutralizing the harmful effects of free radicals and reactive oxygen species (ROS), thereby preventing oxidative stress-related diseases .
Antitumor Activities
Some pyrazolines and their derivatives have been reported to possess antitumor activities . Therefore, “3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid” could potentially be used in the development of new antitumor drugs .
Neurotoxicity Studies
The newly synthesized pyrazoline derivative “3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid” has been used in neurotoxicity studies . It has been found to affect the activity of acetylcholinesterase (AchE), a principal enzyme in the cholinergic nervous system of both vertebrates and invertebrates .
Behavioral Studies
The effects of “3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid” on behavioral parameters and swimming potential have been studied . This compound has been found to cause dramatic behavioral changes and body movement impairment .
Safety and Hazards
Direcciones Futuras
The compound “3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid” and similar compounds could be further studied for their potential pharmacological effects. For instance, imidazole and pyrazole derivatives have shown a broad range of chemical and biological properties, making them important synthons in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, “3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid” could be a potential candidate for further pharmacological studies.
Propiedades
IUPAC Name |
3-(3-amino-4-bromopyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2/c7-4-3-10(9-6(4)8)2-1-5(11)12/h3H,1-2H2,(H2,8,9)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDJLPXKMXWYRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(=O)O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-({imidazo[1,2-a]pyridin-2-yl}methoxy)phenyl]ethan-1-one](/img/structure/B6143875.png)
![2-[(4-bromophenyl)methanesulfonyl]propanoic acid](/img/structure/B6143876.png)




![(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B6143924.png)
![N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B6143930.png)

![3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B6143941.png)
![5-[(4-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B6143950.png)


![4-chloro-N-[(4-fluorophenyl)methyl]-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B6143975.png)